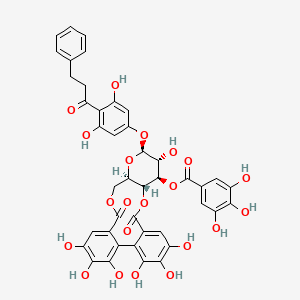

thonningianin A

描述

酮宁宁 A 是一种天然化合物,属于鞣花酸类,鞣花酸类是多酚类化合物。它主要存在于桑寄生科植物如桑寄生和柿属植物如柿树中。 酮宁宁 A 以其多种生物活性而闻名,包括抗真菌、抗氧化和抗癌活性 .

作用机制

酮宁宁 A 通过多种机制发挥作用:

抗真菌活性: 它增强细胞内活性氧的产生并调节氧化还原相关基因的转录。

抗癌活性: 酮宁宁 A 通过增加活性氧水平和引起 DNA 片段化,诱导癌细胞凋亡.

抗氧化活性: 该化合物清除自由基,抑制超氧化物的形成,并螯合金属离子.

生化分析

Biochemical Properties

Thonningianin A plays a crucial role in biochemical reactions, primarily due to its strong antioxidant activity. It interacts with several biomolecules, including enzymes and proteins, to exert its effects. One of the key interactions is with reactive oxygen species (ROS), where this compound acts as a free radical scavenger, thereby reducing oxidative stress in cells . Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, such as NADPH oxidase . This inhibition helps in mitigating the production of ROS, further enhancing its antioxidant capacity.

Cellular Effects

This compound has been observed to influence various cellular processes, particularly in cancer cells. In HepG-2 human hepatocellular carcinoma cells, this compound induces apoptosis and cell cycle arrest . This compound triggers apoptosis through the activation of caspase-9 and caspase-3, leading to DNA fragmentation and an increase in ROS levels . This compound also disrupts the mitochondrial membrane potential and down-regulates the expression of anti-apoptotic proteins such as Bcl-xL . Furthermore, it affects cell signaling pathways by down-regulating the NF-kappa-B pathway and modulating the expression of cyclin D1 and CDK4, which are crucial for cell cycle progression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It enhances intracellular ROS production and regulates the transcription of redox-related genes . This compound also increases caspase activity and the expression of CaMCA1, a caspase-encoding gene in Candida albicans . This regulation of caspase activity is crucial for its antifungal properties. Additionally, this compound has been shown to inhibit biofilm formation and destroy mature biofilms, further highlighting its potential as an antifungal agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular functions. This compound has demonstrated stability in various experimental conditions, maintaining its antioxidant and antifungal activities over extended periods Long-term studies have shown that this compound can sustain its therapeutic effects, making it a promising candidate for prolonged use in biomedical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving diabetic nephropathy mice, this compound was administered at various doses to evaluate its therapeutic potential . The results indicated that higher doses of this compound significantly ameliorated renal interstitial fibrosis and reduced inflammation by modulating the gut microbiota and repressing the NLRP3/ASC/Caspase-1 signaling pathway . At excessively high doses, this compound may exhibit toxic effects, necessitating careful dosage optimization for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes such as NADPH oxidase and modulates the activity of the NLRP3/ASC/Caspase-1 pathway . These interactions help in reducing oxidative stress and inflammation, thereby contributing to its therapeutic effects. Additionally, this compound influences the gut microbiota, which plays a crucial role in its metabolic pathways and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its affinity for specific tissues and its ability to accumulate in target sites. Studies have shown that this compound can effectively reach and exert its effects in the kidneys, liver, and other organs, highlighting its potential for targeted therapeutic applications .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the mitochondria, where it exerts its antioxidant effects by scavenging ROS and protecting mitochondrial integrity . Additionally, this compound may localize in the nucleus, where it can influence gene expression and modulate cellular responses to oxidative stress . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell .

准备方法

合成路线和反应条件

酮宁宁 A 可以从桑寄生甲醇提取物中使用离心分配色谱法分离出来。使用的溶剂体系包括甲基叔丁基醚、1,2-二甲氧基乙烷和水,比例为 1:2:1。 该过程涉及二维分离技术,可以分离出高纯度和高产量的酮宁宁 A .

工业生产方法

目前,酮宁宁 A 没有大规模工业生产方法。该化合物主要通过从天然来源提取获得,这可能会限制其在工业上的广泛应用。

化学反应分析

反应类型

酮宁宁 A 会发生各种化学反应,包括:

氧化: 酮宁宁 A 通过清除自由基和抑制超氧化物阴离子的形成而表现出抗氧化特性.

还原: 该化合物可以参与氧化还原反应,有助于其抗氧化活性。

取代: 酮宁宁 A 可以通过取代反应形成衍生物,这可能会增强其生物活性。

常用试剂和条件

氧化: 常用试剂包括过氧化氢和其他氧化剂。

还原: 可以使用硼氢化钠等还原剂。

取代: 可以使用各种有机溶剂和催化剂来促进取代反应。

主要生成物

这些反应产生的主要产物包括酮宁宁 A 的各种衍生物,这些衍生物可能具有增强的生物活性。

科学研究应用

Anticancer Properties

Thonningianin A has demonstrated promising anticancer effects across various studies. It exhibits antiproliferative activity against several cancer cell lines, including human hepatocellular carcinoma (HepG-2) cells. Research indicates that this compound induces apoptosis in these cells through multiple mechanisms:

- Cell Cycle Arrest : this compound alters the expression of cyclins and cyclin-dependent kinases, leading to cell cycle arrest.

- Caspase Activation : The compound activates caspases, which are crucial for the apoptotic process, as evidenced by increased levels of reactive oxygen species and DNA fragmentation .

- Inhibition of Survival Pathways : It down-regulates the NF-kappa-B pathway, which is often implicated in cancer cell survival .

Neuroprotective Effects

Recent studies have identified this compound as a novel inhibitor of ferroptosis, a form of regulated cell death associated with neurodegenerative diseases such as Alzheimer's disease (AD). The compound enhances cellular viability and mitigates mitochondrial dysfunction by:

- Binding to GPX4 : this compound interacts with glutathione peroxidase 4 (GPX4), a key enzyme in preventing lipid peroxidation.

- Activating Signaling Pathways : It stimulates the AMPK/Nrf2 signaling pathway, which plays a critical role in cellular antioxidant responses .

In model organisms like Caenorhabditis elegans, this compound has been shown to delay paralysis and improve food-sensing capabilities, indicating its potential utility in AD treatment strategies .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 in activated macrophages. Studies have shown that it can also reduce edema formation associated with inflammation. Its ability to modulate inflammatory pathways makes it a candidate for managing various inflammatory conditions.

Antimicrobial Activity

The compound has demonstrated antibacterial and antifungal properties against a range of pathogenic strains. This suggests its potential application in developing new antimicrobial agents to combat antibiotic-resistant infections. This compound's effectiveness against various microbes highlights its relevance in the field of infectious diseases.

Renal Health Benefits

Recent research has explored the effects of this compound on diabetic nephropathy (DN). In animal models, it has been found to:

- Ameliorate Renal Interstitial Fibrosis : this compound reduces renal inflammation and fibrosis by modulating gut microbiota dysbiosis and inhibiting the NLRP3/ASC/Caspase-1 signaling pathway .

- Improve Renal Function : The compound significantly lowers blood glucose levels and urinary protein excretion in diabetic models, suggesting protective effects on renal health .

Summary Table of Applications

相似化合物的比较

酮宁宁 A 在鞣花酸类中是独一无二的,因为它具有特定的生物活性。类似的化合物包括:

酮宁宁 B: 另一种在桑寄生中发现的鞣花酸类,具有类似的抗真菌和抗氧化特性.

大蒜素: 大蒜中发现的一种具有抗真菌活性的化合物.

白藜芦醇: 一种具有抗氧化和抗癌特性的天然化合物.

罗麦灵: 一种具有抗真菌活性的生物碱.

生物活性

Thonningianin A (ThA) is a natural compound primarily derived from the plant Thonningia sanguinea, belonging to the family of ellagitannins. This compound has garnered attention due to its diverse biological activities, including its roles as an antioxidant, antimicrobial, and a potential therapeutic agent in neurodegenerative diseases such as Alzheimer's. This article will explore the various biological activities of this compound, supported by recent research findings and data tables.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. Research indicates that ThA can inhibit lipid peroxidation (LPO) in rat liver microsomes effectively. At a concentration of 10 µM, ThA inhibited LPO by 60% without affecting cytochrome P450 activity, highlighting its selective antioxidant properties .

Table 1: Antioxidant Activity of this compound

| Concentration (µM) | % Inhibition of LPO | IC50 (µM) for Radical Scavenging |

|---|---|---|

| 10 | 60 | Superoxide: 10 |

| Peroxyl: 30 | ||

| Hydroxyl: Not significant |

Neuroprotective Effects

Recent studies have identified this compound as a novel inhibitor of ferroptosis, a form of regulated cell death associated with neurodegenerative diseases. In cellular models and Caenorhabditis elegans models of Alzheimer's disease, ThA demonstrated the ability to enhance cellular viability and mitigate mitochondrial dysfunction. Mechanistically, ThA binds to glutathione peroxidase 4 (GPX4), activating the AMPK/Nrf2 signaling pathway, which is crucial for neuronal protection against oxidative stress .

Table 2: Effects of this compound in Neurodegenerative Models

| Model | Observed Effect | Mechanism of Action |

|---|---|---|

| Cellular AD Models | Increased cell viability | GPX4 activation via AMPK/Nrf2 pathway |

| C. elegans AD Model | Delayed paralysis | Reduction in ROS and lipid peroxides |

| Improved food-sensing capabilities | Enhanced antioxidative capacity |

Antimicrobial Activity

This compound also exhibits potent antimicrobial properties, particularly against fungal pathogens such as Candida albicans. Studies have shown that ThA not only inhibits the growth of these fungi but also disrupts biofilm formation and induces elevated reactive oxygen species (ROS) production, contributing to its antifungal mechanisms .

Table 3: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Biofilm Disruption Effect |

|---|---|---|

| Candida albicans | 32 µg/mL | Significant |

| Fluconazole-resistant strains | Not specified | Yes |

Applications in Wound Healing

Recent advancements have explored the application of this compound in diabetic wound healing. Formulated in chitosan nanoparticles, ThA has shown promising results in promoting wound healing by enhancing macrophage polarization from M1 to M2 phenotypes. This shift is essential for effective tissue repair and regeneration .

Table 4: Impact of this compound on Wound Healing

| Treatment Group | Healing Rate (%) | M1 to M2 Macrophage Polarization |

|---|---|---|

| Control | 40 | Low |

| TA-CNPS-PF | 85 | High |

属性

IUPAC Name |

[(10R,11R,12R,13S,15R)-13-[3,5-dihydroxy-4-(3-phenylpropanoyl)phenoxy]-3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H34O21/c43-20(7-6-15-4-2-1-3-5-15)30-21(44)10-17(11-22(30)45)60-42-36(55)38(63-39(56)16-8-23(46)31(50)24(47)9-16)37-27(61-42)14-59-40(57)18-12-25(48)32(51)34(53)28(18)29-19(41(58)62-37)13-26(49)33(52)35(29)54/h1-5,8-13,27,36-38,42,44-55H,6-7,14H2/t27-,36-,37-,38-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVKQEFQGYTUAR-VHBRHXFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H34O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

874.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271579-11-4 | |

| Record name | Thonningianin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0271579114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。